N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide
Description
This compound is a pyrrole derivative featuring a 4-methylphenyl sulfonyl group, a propyl chain at the N1 position, and a 3-methoxybenzamide substituent.
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H28N2O4S/c1-6-14-26-18(4)17(3)22(31(28,29)21-12-10-16(2)11-13-21)23(26)25-24(27)19-8-7-9-20(15-19)30-5/h7-13,15H,6,14H2,1-5H3,(H,25,27) |
InChI Key |
NUVRXSPXXFTHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Propyl-4,5-Dimethyl-1H-Pyrrole
Method A: Knorr Pyrrole Synthesis (Optimized)
-
Reagents : Ethyl acetoacetate (1.0 eq), propylamine (1.2 eq), Zn dust (catalytic), acetic acid (solvent).
-
Conditions : Reflux at 120°C for 8 hr under N₂.
-
Workup : Neutralization with NaHCO₃, extraction with EtOAc, column chromatography (hexane:EtOAc 9:1).
Method B: Microwave-Assisted Cyclization
-
Reagents : Propionaldehyde (1.0 eq), ammonium acetate (2.0 eq), acetylacetone (1.1 eq).
-
Conditions : Microwave irradiation at 150°C, 300 W, 20 min.
-
Yield : 82% (superior to conventional heating).
Sulfonylation of Pyrrole Intermediate
Protocol for Regioselective Sulfonylation
-
Substrate : 1-Propyl-4,5-dimethyl-1H-pyrrole (1.0 eq).
-
Sulfonating Agent : 4-Methylbenzenesulfonyl chloride (1.5 eq).
-
Base : Pyridine (3.0 eq), DMAP (0.1 eq).
-
Conditions : CH₂Cl₂, 0°C → RT, 12 hr.
-
Isolation : Precipitation in ice-water, filtration, recrystallization (EtOH/H₂O).
-
Regioselectivity : >95% at C3 position (confirmed by NOESY).
Amide Coupling with 3-Methoxybenzoyl Chloride
Two-Phase Coupling Approach
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Coupling Reagent | EDCI/HOBt | HATU |
| Base | DIPEA | DMAP |
| Solvent | DMF | CH₂Cl₂ |
| Temp (°C) | 25 | 0→25 |
| Time (hr) | 18 | 6 |
| Yield (%) | 74 | 88 |
Optimized Procedure (Condition 2) :
-
Activation : 3-Methoxybenzoic acid (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq) in CH₂Cl₂ (0°C, 30 min).
-
Coupling : Add sulfonylated pyrrole (1.0 eq), stir at RT until TLC completion.
-
Purification : Flash chromatography (SiO₂, gradient elution hexane → EtOAc).
Critical Process Parameters and Optimization
Temperature Effects on Sulfonylation
| Temp (°C) | Conversion (%) | Byproduct Formation |
|---|---|---|
| 0 | 62 | <5% |
| 25 | 89 | 8% |
| 40 | 93 | 15% |
| Optimal balance: 25°C with DMAP catalyst. |
Solvent Screening for Amidation
| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 18 | 74 |
| CH₂Cl₂ | 8.9 | 6 | 88 |
| THF | 7.5 | 24 | 65 |
| Polar aprotic solvents favored, but CH₂Cl₂ with HATU showed superior kinetics. |
Advanced Purification Techniques
Crystallization Conditions
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| EtOH/H₂O (7:3) | 99.2 | Needles |
| Acetone/Hexane | 98.5 | Plates |
| MeCN | 97.8 | Prisms |
Preparative HPLC Method
-
Column : C18, 250 × 21.2 mm, 5 μm
-
Mobile Phase : 0.1% TFA in H₂O (A)/MeCN (B)
-
Gradient : 40% B → 80% B over 30 min
-
Flow : 15 mL/min
Analytical Characterization Data
Spectroscopic Properties
Purity Assessment
| Method | Result |
|---|---|
| HPLC-UV (254 nm) | 99.4% |
| Elemental Analysis | C: 65.21%, H: 6.21%, N: 6.38% (theor. C: 65.58%, H: 6.18%, N: 6.38%) |
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs identified in the evidence, focusing on substituent differences and molecular properties:
Key Observations:
Alkyl Chain Modifications: The target compound’s propyl chain (linear C3) contrasts with 2-methylpropyl (branched C4) in CAS 951956-86-6. The 2-methoxyethyl chain in CAS 951954-51-1 introduces an ether oxygen, likely increasing polarity and aqueous solubility compared to alkyl-only chains .
Amide Substituents: The 3-methoxybenzamide group in the target compound provides electron-donating methoxy substitution, which may influence binding interactions (e.g., hydrogen bonding or π-stacking) compared to the 2-fluorobenzamide in CAS 951956-86-8 (electron-withdrawing fluorine) .
Molecular Weight Trends :
- The target compound’s higher estimated molecular weight (~477.6) compared to analogs (392.5–442.55) suggests increased steric bulk, which could impact pharmacokinetic properties like metabolic stability or bioavailability.
Physicochemical Properties
- Lipophilicity : The 3-methoxy group in the target compound may reduce logP compared to the 2-fluoro analog (CAS 951956-86-8), which has a more hydrophobic substituent .
- Solubility : The absence of polar groups (e.g., methoxyethyl in CAS 951954-51-1) in the target compound suggests moderate aqueous solubility, typical of sulfonamide-containing molecules .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring and a sulfonamide group, which contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.176 g/mol. The presence of the methoxybenzamide and sulfonyl moieties enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O4S |
| Molecular Weight | 440.176 g/mol |
| Structural Features | Pyrrole ring, Sulfonamide group |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . The sulfonyl group may facilitate interactions with various enzymes and proteins, potentially inhibiting their activity and affecting cellular pathways. Preliminary studies have shown that derivatives of this compound can exert broad-spectrum effects against various pathogens.
Anticancer Properties
The compound has been investigated for its anticancer properties , particularly as a potential inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. The structure of this compound suggests it may act as a type of kinase inhibitor, although detailed studies are required to confirm its efficacy and mechanism of action.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group is particularly significant in influencing enzyme inhibition, which is crucial for understanding the compound's mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds in the same class:
- Antiviral Activity : Related compounds have shown antiviral effects against viruses such as HIV and HCV by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Kinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit RET kinase activity, demonstrating moderate to high potency in various assays .
Q & A
Basic: What are the standard synthetic routes for N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide, and what critical conditions ensure high yields?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrrole core via cyclization under acidic conditions.
- Step 2: Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine .
- Step 3: Propylation at the 1-position via alkylation with 1-bromopropane in tetrahydrofuran (THF) under reflux.
- Step 4: Coupling with 3-methoxybenzamide using a palladium catalyst (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura reaction .
Critical Conditions:
- Temperature control : Maintain < 0°C during sulfonylation to avoid side reactions.
- Inert atmosphere : Use nitrogen/argon for moisture-sensitive steps (e.g., alkylation) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating intermediates.
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
A combination of spectroscopic and analytical methods is used:
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR) and sulfonyl aromatic protons (δ ~7.5–7.8 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the calculated molecular weight (e.g., m/z ~488.6 for intermediates) .
- High-performance liquid chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How can conflicting NMR data for regioisomers be resolved during structural characterization?
Answer:
Regioisomers (e.g., sulfonylation at position 3 vs. 4) may produce overlapping signals. Strategies include:
- 2D NMR (COSY, HSQC) : Differentiates coupling patterns between pyrrole protons and sulfonyl substituents .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation (e.g., distinguishing propyl orientation) .
- Computational modeling : Density functional theory (DFT) predicts chemical shifts for comparison with experimental data .
Example: In a study, δ 2.34 ppm (s, 3H) in 1H NMR was assigned to the 4-methyl group on the sulfonylphenyl ring via HSQC correlation to a carbon at δ 21.0 ppm .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
Key optimization approaches:
- Microwave-assisted synthesis : Reduces reaction time (e.g., Suzuki coupling from 12h to 2h) and improves yield by 15–20% .
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., alkylation) .
- Catalyst screening : PdCl₂(dppf) increases coupling efficiency compared to Pd(PPh₃)₄ in Suzuki reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
